molecular formula C16H17N3O2S B13752202 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline CAS No. 58139-47-2

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline

Cat. No.: B13752202
CAS No.: 58139-47-2
M. Wt: 315.4 g/mol
InChI Key: ZIJZEJQXPLFJIC-UHFFFAOYSA-N
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Description

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is a quinazoline derivative characterized by a bis(2-hydroxyethyl)amino substitution at position 4 and a 2-thienyl group at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring.

Properties

CAS No.

58139-47-2

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C16H17N3O2S/c20-9-7-19(8-10-21)16-12-4-1-2-5-13(12)17-15(18-16)14-6-3-11-22-14/h1-6,11,20-21H,7-10H2

InChI Key

ZIJZEJQXPLFJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Preparation of Quinazoline Core

  • Starting from anthranilamide derivatives, the quinazoline ring is constructed by cyclization reactions often involving urea or related reagents.
  • Substituted benzaldehydes or heteroaryl aldehydes (such as 2-thienyl aldehyde) are used to introduce the 2-thienyl group at position 2 of the quinazoline ring.
  • The cyclization yields quinazoline-2,4(1H,3H)-dione intermediates.

Chlorination to Form 2,4-Dichloroquinazoline

  • The quinazoline-2,4-dione is treated with phosphorus oxychloride (POCl3) to replace the 2 and 4 carbonyl oxygens with chlorine atoms, forming 2,4-dichloroquinazoline derivatives.
  • This chlorinated intermediate is highly reactive and serves as a platform for nucleophilic substitution at positions 2 and 4.

Nucleophilic Substitution with Bis(2-hydroxyethyl)amine

  • The 2,4-dichloroquinazoline intermediate undergoes nucleophilic aromatic substitution with bis(2-hydroxyethyl)amine (a secondary amine bearing two hydroxyethyl groups).
  • This step replaces the chlorine atoms at positions 2 and 4 with bis(2-hydroxyethyl)amino groups.
  • The reaction is typically performed under reflux in a suitable polar solvent, such as ethanol or dimethylformamide, sometimes in the presence of a base to facilitate substitution.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is done using spectroscopic methods such as proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Detailed Synthetic Procedure (Example)

Step Reagents/Conditions Purpose Outcome
1 Anthranilamide + 2-thienyl aldehyde + urea, heat Cyclization to form quinazoline-2,4-dione derivative with 2-thienyl substitution Quinazoline core with 2-thienyl group
2 Phosphorus oxychloride (POCl3), reflux Chlorination at positions 2 and 4 to form 2,4-dichloroquinazoline Reactive dichloroquinazoline intermediate
3 Bis(2-hydroxyethyl)amine, solvent (ethanol or DMF), reflux Nucleophilic substitution of chlorine atoms with bis(2-hydroxyethyl)amino groups Target compound 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline
4 Column chromatography or recrystallization Purification Pure compound for characterization

Research Findings and Optimization Notes

  • The substitution reaction at the 2 and 4 positions is facilitated by the electron-deficient nature of the quinazoline ring, which activates the chlorine atoms toward nucleophilic attack.
  • Reaction yields can be influenced by solvent choice, temperature, and reaction time. Polar aprotic solvents like dimethylformamide may enhance substitution efficiency.
  • The bis(2-hydroxyethyl)amino substituents provide sites for hydrogen bonding, which may improve solubility and biological activity.
  • Purification methods must ensure removal of unreacted amines and side products, which can be achieved by silica gel chromatography using appropriate eluents.

Summary Table of Key Preparation Steps and Conditions

Preparation Stage Reagents Conditions Notes
Quinazoline core synthesis Anthranilamide, 2-thienyl aldehyde, urea Heating under reflux Forms quinazoline-2,4-dione intermediate
Chlorination Phosphorus oxychloride Reflux, inert atmosphere Converts carbonyl groups to chlorides
Amination Bis(2-hydroxyethyl)amine Reflux in ethanol or DMF, base may be added Nucleophilic substitution at 2,4 positions
Purification Column chromatography Silica gel, suitable solvent system Yields pure target compound

Chemical Reactions Analysis

Types of Reactions

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline exhibits notable anticancer properties. Its structural components suggest potential interactions with biological targets involved in cell signaling pathways critical for tumor growth.

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific kinases associated with cancer progression. For instance, quinazoline derivatives have been linked to the inhibition of epidermal growth factor receptor (EGFR), a common target in cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Similar quinazoline derivatives have shown activity against various bacterial strains, indicating that 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline may possess similar properties.

Study Activity Target Microorganisms
Kumar et al.AntimicrobialGram-positive and Gram-negative bacteria
Al-obaid et al.EGFR InhibitionCancer cell lines

Synthesis of Novel Materials

The unique chemical structure of 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline allows for its use in synthesizing novel materials with tailored properties. The compound's ability to form complexes can be exploited in developing advanced materials for electronics or photonics.

Case Study 1: Inhibition of Kinases

A study focused on the interaction of 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline with various kinases demonstrated its potential as a competitive inhibitor. Using molecular docking simulations, researchers found that the compound binds effectively to the ATP-binding site of certain kinases, suggesting its utility as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another study, derivatives of quinazoline were tested against multiple bacterial strains. The results indicated that compounds with similar structural features to 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline showed significant antibacterial activity, supporting the hypothesis that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs.
  • Hydrophilicity : Hydroxyethyl substituents improve aqueous solubility, whereas chloro or CF3 groups increase lipophilicity, affecting bioavailability .

Antitumor and Enzyme Modulation

  • 4-Aminoquinazoline derivatives: Exhibit antitumor activity by targeting EGFR and VEGFR-2 kinases. For example, compounds in showed GI50 values of 12.7 µM in cancer cell lines .
  • Thienyl vs. phenyl substituents : Thienyl groups enhance π-stacking in DNA/enzyme binding, while phenyl derivatives (e.g., 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline) improve selectivity for hydrophobic binding pockets .

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives () demonstrate broad-spectrum antimicrobial activity, with thiosemicarbazide and triazole moieties critical for disrupting microbial enzymes .

Biological Activity

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. The compound's structure features a quinazoline core with hydroxyethylamino and thienyl substituents, which may enhance its interaction with various biological targets, including protein kinases involved in cell signaling pathways. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 315.39 g/mol. Its structure can be represented as follows:

Structure C14H18N2O2S\text{Structure }\quad \text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

The presence of the thienyl group is significant as it introduces unique electronic properties that may influence the compound's biological activity.

Inhibition of Protein Kinases

Research indicates that 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline exhibits notable activity as an inhibitor of specific protein kinases, particularly those in the erbB family. These kinases are implicated in various cancers, making this compound a candidate for therapeutic applications in oncology. The compound's ability to inhibit receptor tyrosine kinases (RTKs) has been linked to its structural characteristics, allowing it to effectively bind to and modulate the activity of these proteins .

Anticancer Properties

The anticancer potential of 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline has been highlighted in several studies. For instance, preliminary data suggest that it may exhibit competitive inhibition against certain kinases associated with tumor growth and proliferation . The compound's structural diversity enhances its selectivity for specific kinase targets compared to other similar compounds .

Case Study: In Vitro Assays

In vitro studies have demonstrated that 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline can effectively inhibit cell proliferation in cancer cell lines. For example, assays conducted on breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound. The IC50 values indicate a promising therapeutic window for further development .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant inhibition
A549 (Lung Cancer)20Moderate inhibition
HeLa (Cervical Cancer)18Significant inhibition

The mechanism by which 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline exerts its biological effects involves interference with signaling pathways crucial for cell survival and proliferation. Molecular docking studies suggest that the compound binds to the ATP-binding site of target kinases, thereby inhibiting their activity and disrupting downstream signaling cascades associated with cancer progression .

Synthesis and Characterization

The synthesis of 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Quinazoline Core : Utilizing appropriate precursors to construct the quinazoline framework.
  • Introduction of Hydroxyethyl Groups : Employing alkylation reactions to introduce hydroxyethylamine moieties at the 4-position.
  • Thienyl Substitution : Incorporating the thienyl group through electrophilic substitution methods.

Each step requires careful optimization to ensure high yields and purity of the final product .

Comparative Studies

Comparative studies have shown that derivatives of quinazoline compounds often exhibit varying degrees of biological activity based on their substituents. For instance, compounds with different thienyl substitutions have been evaluated for their efficacy against various cancer types, revealing that structural modifications can significantly impact potency and selectivity .

Q & A

Q. What are the optimized synthetic routes for 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline?

  • Methodological Answer : The compound can be synthesized via electrochemical oxidative cyclization using 2-aminobenzamide precursors and aluminum/carbon electrodes in acetic acid electrolyte, achieving high yields at room temperature . Alternative routes include refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid, followed by solvent evaporation and filtration . For regioselective functionalization, coupling amines with 2-chloromethylquinazoline intermediates in the presence of a base (e.g., K₂CO₃) is effective .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) to assess purity. Structural confirmation requires NMR (¹H/¹³C) to resolve substituent positions (e.g., thienyl and hydroxyethyl groups) and HRMS for molecular ion verification. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated for related quinazoline hydrazones .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Ethanol-water (8:2 v/v) or ethyl acetate-hexane gradients (via column chromatography) are effective for recrystallization, as they minimize impurities while preserving thermal stability. Avoid DMSO due to hygroscopic interference with hydroxyethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). For example, derivatives with thiophene substituents show variable GI₅₀ values (12.7–100 µM) depending on sulfonamide or iodinated modifications . Validate activity via dose-response curves across multiple cell lines (e.g., MCF-7, HepG2) and confirm target engagement using kinase inhibition assays (e.g., EGFR-TK) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Introduce prodrug motifs (e.g., acetylated hydroxyethyl groups) to improve solubility. Alternatively, formulate with PEGylated liposomes to bypass rapid renal clearance. Pharmacokinetic profiling in murine models is critical to assess AUC and Cₘₐₓ .

Q. How can the quinazoline core be modified to improve selectivity for kinase targets?

  • Methodological Answer : Replace the thienyl group with electron-deficient heterocycles (e.g., pyridyl) to enhance π-π stacking in kinase ATP-binding pockets. Computational docking (AutoDock Vina) and MD simulations can predict binding affinities. Experimental validation via mutagenesis studies (e.g., EGFR L858R/T790M) is recommended .

Q. What analytical techniques identify degradation products under physiological conditions?

  • Methodological Answer : Simulate degradation using HPLC-MS/MS in PBS (pH 7.4) at 37°C. Major degradation pathways include hydrolysis of the hydroxyethyl side chain or oxidation of the thienyl ring. Accelerated stability studies (40°C/75% RH) coupled with QTOF-MS can map degradation kinetics .

Contradiction Analysis

Q. Why do some studies report high antitumor activity while others show limited efficacy?

  • Methodological Answer : Activity depends on substituent positioning . For instance, 2-thienyl groups enhance DNA intercalation, but bulky hydroxyethyl chains may sterically hinder target binding. Compare analogues like 4-(2-phenylethyl)quinazoline (GI₅₀ = 12.7 µM) vs. non-thienyl derivatives (GI₅₀ > 50 µM) . Use SAR models to prioritize substituents with optimal steric/electronic profiles.

Q. How do electrochemical synthesis yields compare to traditional thermal methods?

  • Methodological Answer : Electrochemical methods achieve ~85% yield at room temperature, avoiding side reactions (e.g., dimerization) common in thermal routes (>100°C, ~60% yield). However, scalability is limited by electrode fouling. Hybrid approaches (e.g., microwave-assisted electrochemistry) may balance efficiency and practicality .

Methodological Optimization

Q. What in silico tools predict the compound’s ADMET properties?

  • Methodological Answer :
    Use SwissADME for solubility (LogP ≈ 2.1) and ProtoX for toxicity profiling. MDCK permeability assays validate BBB penetration potential. Adjust the hydroxyethyl chain length to reduce CYP3A4 inhibition risks predicted via Schrödinger’s QikProp .

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